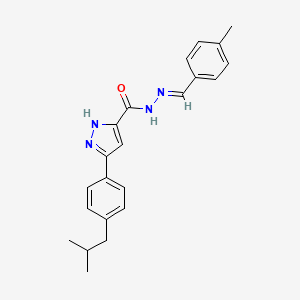
4-Chlorobenzyl 4-(2-thienyl)-2-pyrimidinyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, a Suzuki-Miyaura coupling could be used to connect the benzyl and thienyl groups . The pyrimidinyl group might be introduced through a reaction with a suitable pyrimidine derivative. The sulfide group could potentially be introduced through a reaction with a sulfur-containing compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzyl, thienyl, and pyrimidinyl groups are all aromatic, meaning they contain delocalized electrons that contribute to the compound’s stability. The sulfide group could potentially act as a bridge connecting different parts of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The benzyl, thienyl, and pyrimidinyl groups might participate in various reactions characteristic of aromatic compounds. The sulfide group could potentially be oxidized to a sulfoxide or sulfone .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of aromatic groups and a sulfide group could affect its solubility, boiling point, and melting point .
Applications De Recherche Scientifique
Congested Ru(dps)₂/Ru(dprs)₂ Core Influence on Sulfur Inversion
- Research Focus : This study examined thioethers, including 4-chlorobenzyl 2-pyrimidinyl sulfide, and their reactions with specific ruthenium complexes. It explored how these complexes influence sulfur inversion in these thioethers.
- Findings : The presence of congested Ru(dps)₂ or Ru(dprs)₂ cores, along with sterically demanding N,S-coordinated thioether ligands, was found to lower the energy barrier for sulfur inversion. This provides insights into the structural and electronic factors affecting sulfur inversion in these compounds (Tresoldi et al., 2002).
Antibacterial and Antifungal Activities of N-Benzylthienopyrimidinone Derivatives
- Research Focus : The study explored the antimicrobial activity of N-benzylthienopyrimidinone derivatives, which are structurally related to 4-Chlorobenzyl 4-(2-thienyl)-2-pyrimidinyl sulfide.
- Findings : Certain structural modifications, like the substitution of N-benzyl with various groups, showed promising antibacterial and antifungal activities. This indicates the potential of these compounds in developing new antimicrobial agents (Diédhiou et al., 2022).
Synthesis and Properties of Thieno[2,3-d]pyrimidin-4-one Derivatives
- Research Focus : This research focused on synthesizing and comparing the properties of thieno[2,3-d]pyrimidin-4-one derivatives, closely related to the compound .
- Findings : The study highlighted the influence of sulfur atom position on the electronic spectra and potential biological activity of these compounds. It suggests variations in the biological activity profiles when transitioning from benzopyrimidines to thieno isosteres (Zadorozhny et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-thiophen-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S2/c16-12-5-3-11(4-6-12)10-20-15-17-8-7-13(18-15)14-2-1-9-19-14/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDKHJQQEGNTNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2721798.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2721801.png)
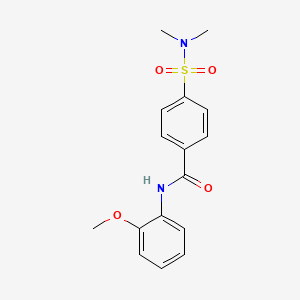

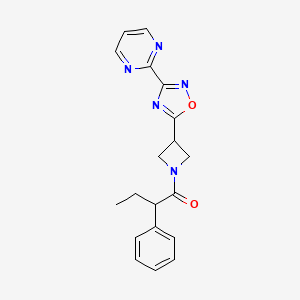
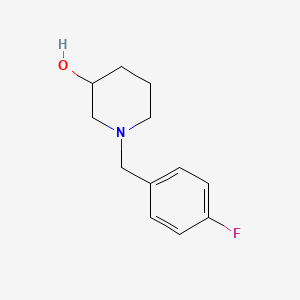
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2721813.png)
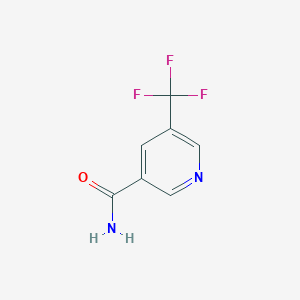

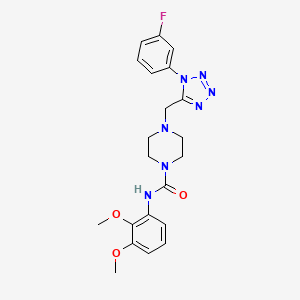
![N-(3-acetamidophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2721817.png)
![5-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide](/img/structure/B2721819.png)
